molecular formula C8H5Cl3O4S B2621225 Methyl 2,3-dichloro-4-chlorosulfonylbenzoate CAS No. 2470437-29-5

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate

Cat. No. B2621225
CAS RN: 2470437-29-5
M. Wt: 303.53
InChI Key: AQGCZCBWCDKUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a chemical compound that has been widely used in scientific research. It is a benzoate ester derivative that has been synthesized through various methods. The compound has been found to have many biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-4-chlorosulfonylbenzoate is not fully understood. However, it has been found to react with specific amino acids in proteins, leading to their modification or inactivation. This property has made it a valuable tool for the study of protein function and structure.
Biochemical and Physiological Effects:
This compound has been found to have many biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, such as chymotrypsin and trypsin. It has also been found to induce apoptosis in certain cancer cells. Additionally, it has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate has several advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of reactions. It is also relatively easy to synthesize. However, its reactivity can also be a limitation, as it can react with unintended targets in a complex biological system.

Future Directions

There are several future directions for the use of methyl 2,3-dichloro-4-chlorosulfonylbenzoate in scientific research. One potential direction is the development of new methods for its synthesis. Another direction is the exploration of its potential as a therapeutic agent for the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on biological systems.
In conclusion, this compound is a valuable tool for scientific research. Its unique properties make it useful for a variety of applications, including the synthesis of other compounds and the study of protein function and structure. While there are limitations to its use, it is an important compound for the advancement of scientific knowledge.

Synthesis Methods

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate can be synthesized through various methods. One common method involves the reaction of 2,3-dichloro-4-chlorosulfonylbenzoic acid with methanol in the presence of a catalyst. Another method involves the reaction of 2,3-dichloro-4-chlorosulfonylbenzoic acid with dimethyl sulfate in the presence of a base.

Scientific Research Applications

Methyl 2,3-dichloro-4-chlorosulfonylbenzoate has been used in a variety of scientific research applications. One of its primary uses is as a reagent for the synthesis of other compounds. It has also been used as a cross-linking agent in the preparation of polymer materials. Additionally, it has been used as a probe for the detection of specific enzymes and proteins.

properties

IUPAC Name

methyl 2,3-dichloro-4-chlorosulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCZCBWCDKUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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